tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride
CAS No.: 2241577-71-7
Cat. No.: VC11524891
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241577-71-7 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 |
| IUPAC Name | tert-butyl (3S)-pyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
| SMILES | CC(C)(C)OC(=O)C1CCNC1.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride comprises a five-membered pyrrolidine ring with a (3S) configuration, a tert-butyloxycarbonyl (Boc) group at the 3-position, and a hydrochloride counterion (Figure 1). X-ray crystallographic studies of analogous compounds reveal that the pyrrolidine ring adopts an envelope conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain . The (3S) stereochemistry is pharmacologically critical, as evidenced by the enhanced receptor binding affinity of (S)-configured pyrrolidine derivatives compared to their (R)-enantiomers in neurotransmitter reuptake inhibition assays .
Table 1: Key Structural Parameters
Synthetic Methodologies
Catalytic Asymmetric Hydrogenation
The patent US8344161B2 discloses an optimized route employing ruthenium-based catalysts for enantioselective synthesis :
Reaction Scheme:
-
Substrate Preparation: 1-Benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid
-
Hydrogenation Conditions:
-
Catalyst: [Ru(OAc)₂((S)-MeOBIPHEP)] (S/C = 500)
-
Pressure: 40 bar H₂
-
Temperature: 30°C
-
Solvent: Methanol
-
-
Workup: Alkaline extraction followed by precipitation at isoelectric point (pH 6.5)
This method achieves >99% conversion with 98.3% purity and >99.9% enantiomeric excess (ee) . Comparative studies show a 15% yield improvement over previous palladium-catalyzed methods while reducing heavy metal contamination to <2 ppm .
Alternative Synthetic Routes
A three-step sequence from L-proline derivatives demonstrates scalability:
-
Boc Protection: Reaction with di-tert-butyl dicarbonate in THF/water (90% yield)
-
Esterification: Methanol/HCl gas, 0°C, 12 h (85% yield)
-
Salt Formation: Crystallization from ethanol/ethyl acetate (95% purity)
Table 2: Synthesis Performance Metrics
| Method | Yield (%) | Purity (%) | ee (%) |
|---|---|---|---|
| Asymmetric hydrogenation | 88 | 98.3 | >99.9 |
| L-proline derivation | 76 | 95 | 99.5 |
Reactivity and Functionalization
The hydrochloride salt enhances water solubility (23 mg/mL at 25°C) while maintaining stability in organic solvents. Key reactions include:
-
Deprotection: Treatment with 4M HCl/dioxane removes the Boc group quantitatively within 2 h
-
Amide Coupling: EDC/HOBt-mediated reactions with primary amines proceed in 75-89% yield
-
Ring Functionalization: Palladium-catalyzed cross-coupling at the 4-position enables aryl group introduction (e.g., 4-chloro-3-fluorophenyl, 82% yield)
Notably, the tert-butyl group suppresses racemization during these transformations, with <0.5% epimerization observed under acidic conditions .
Pharmaceutical Applications
CNS Drug Precursors
Structural analogs of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride demonstrate potent activity in neurological targets:
-
Dopamine D3 Receptor: Ki = 2.4 nM for 4-(4-fluorophenyl) derivatives
-
Serotonin Transporter: IC₅₀ = 8.7 nM in [³H]paroxetine binding assays
-
NMDA Receptor Modulation: EC₅₀ = 112 μM for glycine site antagonists
Table 3: Biological Activity of Derivatives
| Derivative | Target | Activity |
|---|---|---|
| 4-(4-Cl-3-F-C₆H₃) | D₂/D₃ receptors | Ki = 1.8 nM |
| 4-(3,5-CF₃-C₆H₃) | SERT | IC₅₀ = 5.2 nM |
| N-Me-4-(2-naphthyl) | μ-Opioid | EC₅₀ = 43 nM |
Prodrug Development
The Boc-protected amine facilitates prodrug strategies, with plasma esterase-mediated hydrolysis achieving 92% release of active metabolite in vivo. Pharmacokinetic studies in rats show:
-
t₁/₂: 2.8 h (iv), 4.1 h (po)
-
Cmax: 1.2 μg/mL at 50 mg/kg dose
-
AUC₀-24h: 8.7 μg·h/mL
Industrial Scale-Up Considerations
Economic analysis of the patent-specified process reveals:
-
Waste Reduction: 63% lower E-factor compared to resolution-based methods
-
Throughput: 1.8 kg/L batch density in hydrogenation steps
Environmental impact assessments demonstrate a 41% reduction in carbon footprint versus traditional chiral pool synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume